molecular formula C22H21NO2 B250327 N,N-dibenzyl-2-methoxybenzamide

N,N-dibenzyl-2-methoxybenzamide

Cat. No.: B250327
M. Wt: 331.4 g/mol
InChI Key: WIYOBVYYYHFTTG-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-methoxybenzamide, also known as DBM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DBM belongs to the class of benzamides and is a derivative of 2-methoxybenzamide.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. Inhibition of HDACs by this compound can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its HDAC inhibition activity, this compound has been found to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. This compound has also been shown to induce the expression of heat shock proteins, which can protect cells from stress-induced damage.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-2-methoxybenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability in vivo.

Future Directions

There are several future directions for the study of N,N-dibenzyl-2-methoxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the development of new formulations of this compound that improve its solubility and bioavailability could lead to more effective therapeutic applications.

Synthesis Methods

The synthesis of N,N-dibenzyl-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with benzylamine in the presence of a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group and the amine group of benzylamine. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N,N-dibenzyl-2-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential anti-inflammatory and neuroprotective effects.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-dibenzyl-2-methoxybenzamide

InChI

InChI=1S/C22H21NO2/c1-25-21-15-9-8-14-20(21)22(24)23(16-18-10-4-2-5-11-18)17-19-12-6-3-7-13-19/h2-15H,16-17H2,1H3

InChI Key

WIYOBVYYYHFTTG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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